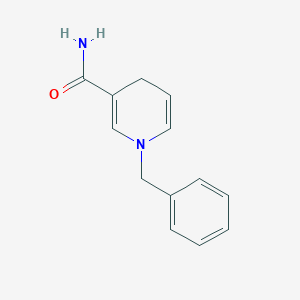

1-Benzyl-1,4-dihydronicotinamide

Vue d'ensemble

Description

1-Benzyl-1,4-dihydronicotinamide is an organic compound with the molecular formula C13H14N2O. It is a yellow crystalline solid that is slightly soluble in methanol and sensitive to light . This compound is often used as a model for nicotinamide adenine dinucleotide (NADH) in various biochemical studies due to its structural similarity and functional properties .

Applications De Recherche Scientifique

1-Benzyl-1,4-dihydronicotinamide is extensively used in scientific research due to its versatility and functional properties:

Mécanisme D'action

Target of Action

1-Benzyl-1,4-dihydronicotinamide (1,4-BNAH) is a synthetic analogue of the reduced form of nicotinamide adenine dinucleotide (NADH) . It is primarily used in research focused on redox chemistry and enzymatic reactions . The compound’s primary targets are enzymes and biochemical pathways that involve electron transfer processes .

Mode of Action

The mode of action of 1,4-BNAH involves its interaction with its targets through a hydride transfer mechanism . This is supported by the fact that 1,4-BNAH has been used in the photocatalytic generation of an NADH synthetic analogue using cobalt diimine–dioxime complexes and the BF2-bridged derivative as catalysts .

Biochemical Pathways

1,4-BNAH affects biochemical pathways that involve the reduction of quinones . The formal hydride transfer on the reduction reaction of quinones by 1,4-BNAH in acetonitrile proceeds through a hydrogen coupled electron transfer mechanism . This theoretical analysis provides valuable knowledge that can be inferred for studying the quinone reduction roles of NADH and NADPH in physiological media .

Pharmacokinetics

Information on the pharmacokinetics of 1,4-BNAH is limited. It is known that 1,4-bnah is slightly soluble in methanol , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 1,4-BNAH is the reduction of α,β-epoxy ketones . After the reaction, the catalyst can be separated by simple magnetic separation and can be reused . In another study, the reduction of 1,1-diphenyl-2,2-dinitroethylene (DPDN) by 1,4-BNAH resulted in the formation of 1,1-diphenyl-2,2-dinitroethane (DPDNH) .

Action Environment

The action of 1,4-BNAH can be influenced by environmental factors. For instance, the photocatalytic generation of an NADH synthetic analogue using 1,4-BNAH has been studied in both aqueous and organic media This suggests that the solvent used can influence the compound’s action, efficacy, and stability

Analyse Biochimique

Biochemical Properties

1-Benzyl-1,4-dihydronicotinamide is employed by researchers to gain insights into the mechanisms of NADH-dependent enzymes, given its structural similarity to NADH . It is also used as a model compound in the development of biomimetic catalysts that aim to replicate the behavior of redox-active enzymes .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its role in electron transfer processes . It is used to study the mechanisms of NADH-dependent enzymes due to its structural similarity to NADH .

Temporal Effects in Laboratory Settings

The benzyl group in the structure of this compound makes it more resistant to oxidation than NADH, which is beneficial for certain experimental conditions where increased stability is required .

Metabolic Pathways

This compound is involved in redox chemistry and enzymatic reactions, suggesting it may interact with metabolic pathways related to these processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-dihydronicotinamide can be synthesized through the reduction of 1-benzyl-3-pyridinecarboxamide using sodium borohydride in methanol . The reaction is typically carried out at room temperature and yields the desired product after purification.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same reduction process using sodium borohydride or other reducing agents under controlled conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-1,4-dihydronicotinamide undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions, particularly in the presence of catalysts like tris(bipyridyl)ruthenium(II).

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Tris(bipyridyl)ruthenium(II), cobalt diimine-dioxime complexes.

Major Products Formed:

Oxidation: 1-Benzyl-3-pyridinecarboxamide.

Reduction: Toluene, 1,2-diphenylethane.

Substitution: Various substituted nicotinamide derivatives.

Comparaison Avec Des Composés Similaires

Nicotinamide adenine dinucleotide (NADH): The natural coenzyme that 1-Benzyl-1,4-dihydronicotinamide mimics.

1-Benzyl-3-pyridinecarboxamide: The oxidized form of this compound.

1-Benzyl-1,4-dihydro-3-pyridinecarboxamide: Another structurally similar compound.

Uniqueness: this compound is unique due to its ability to serve as a stable and easily synthesized model for NADH. Its structural similarity to NADH allows it to participate in similar biochemical reactions, making it a valuable tool in research .

Activité Biologique

1-Benzyl-1,4-dihydronicotinamide (BNAH) is a synthetic compound that serves as a model for the coenzyme NADH (nicotinamide adenine dinucleotide). It has garnered attention for its role in biological redox reactions, particularly in electron transfer processes. This article explores the biological activities of BNAH, highlighting its reactivity, potential therapeutic applications, and relevant case studies.

BNAH is characterized by its ability to act as a hydride donor in various biochemical reactions. Its structure allows it to participate in proton-coupled electron transfer (PCET) processes, which are crucial for many enzymatic reactions. The compound's reactivity is often compared to that of NADH, making it a valuable tool for studying redox biology.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O |

| Molecular Weight | 218.26 g/mol |

| Solubility | Soluble in water and organic solvents |

| Redox Potential | Comparable to NADH |

Biological Activities

BNAH exhibits several biological activities that are significant for both basic research and potential therapeutic applications:

1. Antioxidant Activity

BNAH has been shown to exhibit antioxidant properties by scavenging free radicals. This activity is critical in mitigating oxidative stress-related damage in cells.

2. Role in Metabolic Disorders

Research indicates that BNAH may play a role in treating metabolic disorders by restoring the balance of nitrogen atoms within metabolic pathways. Its ability to donate electrons makes it a candidate for enhancing mitochondrial function and improving energy metabolism .

3. Hydride Transfer Reactions

BNAH acts as a hydride donor in enzymatic reactions, facilitating the conversion of substrates through hydride transfer mechanisms. Studies have demonstrated that BNAH can effectively participate in these reactions, similar to the natural coenzyme NADH .

Case Studies

Several studies have explored the biological activity of BNAH:

Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of BNAH compared to other known antioxidants. Results indicated that BNAH effectively reduced oxidative stress markers in cellular models, suggesting its potential use as a therapeutic agent in diseases characterized by oxidative damage .

Study 2: Impact on Metabolic Pathways

In a clinical trial involving patients with metabolic syndrome, the administration of BNAH showed promising results in improving glucose metabolism and lipid profiles. Participants exhibited enhanced insulin sensitivity and reduced levels of triglycerides post-treatment .

Research Findings

Recent findings emphasize the importance of BNAH in biological systems:

- Electron Transfer Kinetics: BNAH's electron transfer kinetics were analyzed using various spectroscopic techniques, revealing its efficiency as an electron donor under physiological conditions .

- Thermochemical Data: Comprehensive thermochemical data have been compiled to understand the energetics of PCET involving BNAH, providing insights into its reactivity and potential applications .

Propriétés

IUPAC Name |

1-benzyl-4H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNUYDSETOTBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241783 | |

| Record name | Benzyldihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-92-1 | |

| Record name | 1-Benzyl-1,4-dihydronicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-1,4-dihydronicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyldihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIHYDRO-N-BENZYLNICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU8JA8RMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.